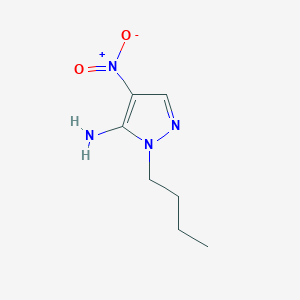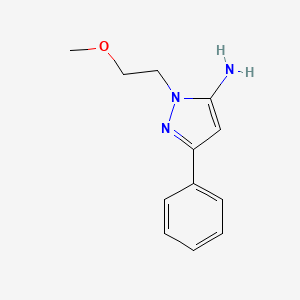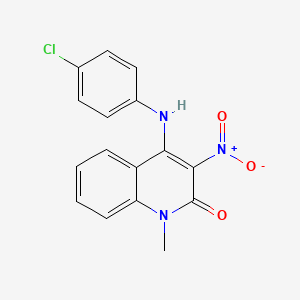![molecular formula C7H4Br2N2 B2682952 4,7-dibromo-1H-benzo[d]imidazole CAS No. 148185-66-4](/img/structure/B2682952.png)
4,7-dibromo-1H-benzo[d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-dibromo-1H-benzo[d]imidazole is a chemical compound with the molecular formula C7H4Br2N2 .
Synthesis Analysis
The synthesis of this compound and its derivatives has been a subject of interest in recent years . The regiocontrolled synthesis of substituted imidazoles, including this compound, has seen significant advances .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied . For example, its non-reactivity in Sonogashira reactions has been analyzed .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 275.93 . Its melting point is 264-266 °C . The predicted boiling point is 462.4±25.0 °C, and the predicted density is 2.164±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Electrochromic Properties in Conducting Polymers
4,7-dibromo-1H-benzo[d]imidazole has been utilized in the study of electrochromic properties of conducting polymers. Research by Akpinar, Nurioglu, & Toppare (2012) demonstrated its use in synthesizing polymers with adjustable optical properties via acid and base treatments during in situ polymerization.
Synthesis and Characterization of Polymers
The chemical has been involved in the synthesis of polymers for potential applications in electronics and materials science. Harris et al. (2014) developed a method to synthesize poly(2-alkyl-benzimidazole-alt-9,9-dihexylfluorene)s using this compound, highlighting its role in creating polymers with controlled electronic properties.
Antimicrobial Activity Research
This compound has been used in research for developing new antimicrobial agents. For instance, Olczak et al. (2023) investigated its derivatives for potential antibacterial and antifungal properties, indicating its significance in medicinal chemistry.
Sensor Development
It also finds applications in the development of sensors. Tian et al. (2019) synthesized benzothiadiazole-based compounds using a related chemical structure for selective detection of Cu2+ and OH– ions.
Anticancer Research
In anticancer research, derivatives of this compound have been explored. Chung et al. (2006) synthesized and tested 5-arylamino-1H-benzo[d]imidazole-4,7-diones, revealing their potential as inhibitors of cell proliferation in cancer studies.
Antifungal Activity in Agriculture
Research by Li et al. (2018) showed the application of this compound in synthesizing novel agricultural fungicides, demonstrating its utility in developing antifungal agents for crop protection.
Tuberculosis Treatment
The compound's derivatives have been studied for their effectiveness against tuberculosis. Korycka-Machala et al. (2019) found that 1H-benzo[d]imidazole derivatives showed antitubercular activity, indicating their potential use in treating this infectious disease.
Safety and Hazards
4,7-dibromo-1H-benzo[d]imidazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation and serious eye irritation .
Relevant Papers Several papers have been published on this compound and its derivatives . These papers cover various aspects, including synthesis, molecular structure analysis, and potential applications .
Eigenschaften
IUPAC Name |
4,7-dibromo-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-4-1-2-5(9)7-6(4)10-3-11-7/h1-3H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLGYSCEKIFGMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Br)NC=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2682871.png)
![4-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2682872.png)
![6-phenyl-2-{[4-(trifluoromethyl)phenyl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2682873.png)
![(5Z)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-4-SULFANYLIDENE-1,3-THIAZOLIDIN-2-ONE](/img/structure/B2682875.png)
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2682877.png)

![1-{1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2682879.png)
![2-(4-Chlorophenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2682882.png)

![Methyl 2-(aminomethyl)spiro[2.3]hexane-2-carboxylate](/img/structure/B2682885.png)

![6-Oxa-1-azaspiro[3.4]octan-2-one](/img/structure/B2682887.png)
![8-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2682892.png)
